3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 3-chloro-2-methylbenzenesulfonyl chloride: This can be achieved by chlorosulfonation of 2-methylbenzenesulfonic acid using thionyl chloride.
Formation of the sulfonamide: The sulfonyl chloride intermediate is then reacted with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine under basic conditions to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles.
Oxidation and reduction: The furan ring and other functional groups can participate in redox reactions.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the furan ring.
Scientific Research Applications
Medicinal Chemistry: As a sulfonamide derivative, it may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.
Comparison with Similar Compounds
Similar Compounds
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide: Lacks the chloro substituent.
3-chloro-N-(furan-3-ylmethyl)-N-ethyl-2-methylbenzenesulfonamide: Has an ethyl group instead of a methoxyethyl group.
3-chloro-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide: The furan ring is attached at a different position.
Uniqueness
The presence of the chloro substituent, furan ring, and methoxyethyl group in 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from similar compounds and may enhance its effectiveness in specific applications.
Properties
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-12-14(16)4-3-5-15(12)22(18,19)17(7-9-20-2)10-13-6-8-21-11-13/h3-6,8,11H,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLPVYAFGHOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCOC)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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